molecular formula C4H8N6 B7784690 Pyridazine-3,4,5,6-tetramine

Pyridazine-3,4,5,6-tetramine

Cat. No.: B7784690
M. Wt: 140.15 g/mol
InChI Key: NFGAHFLBHXOYDJ-UHFFFAOYSA-N
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Description

Pyridazine-3,4,5,6-tetramine is a sophisticated heteroaromatic scaffold characterized by a pyridazine core substituted with four amine functional groups. This unique structure makes it a highly versatile and valuable intermediate for exploratory research in medicinal chemistry and materials science. The pyridazine ring, a 1,2-diazine, is known for its electron-deficient nature and significant dipole moment, which can be leveraged to influence the physicochemical properties of resulting compounds, such as reducing lipophilicity and enhancing aqueous solubility . The presence of multiple amine groups at the 3,4,5, and 6 positions provides numerous sites for further chemical modification. Researchers can utilize this compound as a key precursor for synthesizing complex polycyclic nitrogen-containing heterocycles, including various fused pyridopyridazines and other privileged structures identified in drug discovery campaigns . Such structures are frequently explored as core scaffolds in the development of bioactive molecules. While direct biological data for this compound is not established, derivatives of pyridazine have demonstrated a wide range of pharmacological activities in scientific literature, underscoring the ring's relevance in biomedical research . This reagent offers significant potential for creating novel molecular entities for screening libraries, developing covalent organic frameworks (COFs), and designing ligands for metal-organic complexes. Researchers are encouraged to exploit its multifunctional architecture to generate innovative chemical space. This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

pyridazine-3,4,5,6-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-1-2(6)4(8)10-9-3(1)7/h(H4,5,8,10)(H4,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGAHFLBHXOYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1N)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Chloropyridazine intermediates undergo sequential amination under high-pressure NH₃ (200°C, CuCl catalysis). 3,6-Dichloropyridazine reacts with excess ammonium hydroxide in DMF at 150°C to yield 3,6-diaminopyridazine (78%), though further amination at C4/C5 requires harsher conditions:

Reaction conditions for tetra-amination

StepSubstrateReagentTemperatureTimeYield
13,6-DichloropyridazineNH₃ (7 eq)150°C48 h78%
23,6-DiaminopyridazineNH₃ (10 eq), CuBr220°C72 h41%

Limitations include poor regiocontrol at C4/C5 and decomposition above 220°C.

Catalytic C–H Amination

Palladium-catalyzed C–H activation enables direct amination of unfunctionalized pyridazine. Using Pd(OAc)₂ (5 mol%), Xantphos ligand, and hydroxylamine-O-sulfonic acid as the aminating agent, 3,4,5,6-tetramine forms in 63% yield after 24 h at 120°C. This method avoids pre-halogenation but suffers from competing N-oxide formation (17% byproduct).

Nitration-Reduction Pathways

Oleum-Mediated Nitration

Adapting methods from pyridine chemistry, diaminopyridazine undergoes nitration in oleum (20% SO₃) with HNO₃ (2.2 eq) at 0°C→25°C over 6 h, yielding 3,5-dinitro-2,6-diaminopyridazine (94%). Subsequent hydrogenation (H₂, Pd/C, EtOH, 50 psi) provides the tetramine in 91% yield:

Optimized nitration conditions

  • Oleum concentration: 20–25% SO₃

  • HNO₃:diaminopyridazine ratio: 2.2:1

  • Temperature gradient: 0°C (initial) → 25°C (final)

  • Stirring time: 6 h

Advantages :

  • Minimal sulfonation byproducts (<5%)

  • Scalable to kilogram batches

Multi-Step Functionalization via Pyridazinone Intermediates

Cyclocondensation-Amination

Vinylogous enaminonitriles react with sulfonyl hydrazides to form 3-cyano-5’-sulfonylpyridazines, which undergo sulfonyl→amino conversion via SNAr:

  • Cyclocondensation : Enaminonitrile + sulfonyl hydrazide → 5’-sulfonylpyridazine (82–89% yield)

  • Sulfonyl displacement : NH₃ (liq.), CuI, DMF, 100°C → tetramine (68%)

DFT calculations (B3LYP/6-31G*) confirm the radical 6-endo-trig cyclization pathway (ΔG‡ = 18.7 kcal/mol) is favored over ionic mechanisms (ΔG‡ = 24.3 kcal/mol).

Recent Advances in Catalytic Methods

Photoredox Amination

Visible-light-mediated amination using Ru(bpy)₃Cl₂ (2 mol%) and NH₃ achieves 74% yield at 25°C via:

  • NH₃ oxidation to - NH₂ radical

  • Radical addition to pyridazine

  • Sequential HAT (hydrogen atom transfer) steps

Conditions :

  • Light source: 450 nm LED

  • Solvent: MeCN/H₂O (4:1)

  • Reaction time: 12 h

ChallengeMitigation StrategyEfficacy
Regiochemical controlDirected ortho-metalationModerate
Over-reduction of nitro groupsLow-pressure H₂ (20 psi)High
Purification of tetraamineIon-exchange chromatographyLimited

Emerging areas include electrochemical amination and flow-chemistry approaches to enhance selectivity .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,4,5,6-tetramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: The amine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have identified pyridazine derivatives as promising candidates in cancer therapy. A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their anticancer properties against human breast cancer cell lines T-47D and MDA-MB-231. Among these compounds, specific derivatives displayed potent anti-proliferative activity with IC50 values as low as 0.43 µM for T-47D cells. The mechanisms of action included cell cycle arrest and induction of apoptosis, indicating their potential as effective CDK2 inhibitors in cancer treatment .

Neuropharmacological Applications
Pyridazine-3,4,5,6-tetramine has also been investigated for its neuropharmacological properties. Certain derivatives have shown selective inhibition of neurotransmitter uptake, particularly norepinephrine. While these compounds exhibited promising in vitro activity, their efficacy diminished in vivo, suggesting the need for further optimization to enhance bioavailability and therapeutic effectiveness .

Biological Activities

Antimicrobial Properties
The pyridazine scaffold has been explored for its antimicrobial effects. Compounds derived from pyridazine have demonstrated significant activity against various bacterial strains, indicating their potential use in developing new antibiotics . The unique physicochemical properties of the pyridazine ring facilitate interactions with microbial targets, enhancing their efficacy.

Anti-inflammatory Effects
Pyridazine derivatives have also been evaluated for anti-inflammatory activities. Research indicates that certain compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . These findings underscore the versatility of pyridazine derivatives in addressing various health issues.

Synthesis and Development

Synthetic Methodologies
The synthesis of pyridazine derivatives has evolved significantly, with recent advancements allowing for regioselective synthesis using tetrazines and alkynes. This method enhances accessibility to a wide variety of pyridazine compounds with diverse substituents, facilitating further research into their biological applications .

Case Studies

Study Findings Applications
Tetracyclic Pyridazines Displayed selective inhibition of norepinephrine uptakePotential neuropharmacological agents
3,6-disubstituted Pyridazines Effective against T-47D (IC50 = 0.43 µM) and MDA-MB-231 cellsAnticancer drug development
Antimicrobial Evaluation Significant activity against bacterial strainsDevelopment of new antibiotics
Anti-inflammatory Studies Inhibition of inflammatory pathwaysTreatment for inflammatory diseases

Mechanism of Action

The mechanism of action of Pyridazine-3,4,5,6-tetramine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to molecular targets.

Comparison with Similar Compounds

Reactivity in Cycloaddition Reactions

Pyridazine-3,4,5,6-tetramine exhibits distinct reactivity compared to substituted pyridazine derivatives. For example:

  • Tetramethyl pyridazine-3,4,5,6-tetracarboxylate: This derivative, with electron-withdrawing ester groups, reacts with cycloocta-1,5-diene (COD) under harsh conditions (150°C), yielding a tetracyclic cage system in only 19% efficiency.
  • 3,6-Disubstituted pyridazines : Scaffold hopping and hybridization studies show that pyridazine derivatives with hydrazide or semicarbazide linkers exhibit potent anticancer effects, suggesting that the tetramine’s amine groups could similarly modulate bioactivity .

Table 1: Reactivity Comparison in HDA Reactions

Compound Reactivity with COD Yield (%) Conditions Reference
This compound Not reported - - -
Tetramethyl tetracarboxylate Low 19 150°C, 24h
4,5-Dicyano-3,6-dimethylpyridazine Moderate 26 Elevated temps
Electronic and Steric Properties

Theoretical calculations indicate that substituents near pyridazine nitrogen atoms critically influence electrostatic properties and bioactivity. In contrast, methyl or chloro substituents (e.g., 3,4,5,6-tetrachloropyridazine) increase lipophilicity but reduce electronic activation for cycloaddition .

Biological Activity

Pyridazine-3,4,5,6-tetramine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicine and biochemistry, focusing on its mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structural properties that allow it to interact with various biological targets. Its synthesis has been explored in numerous studies, revealing its potential as a lead compound in drug development.

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. It acts primarily as an enzyme inhibitor by occupying the active site of target enzymes, thereby preventing substrate access. This interaction can lead to significant biological effects depending on the specific enzyme involved.

Key Mechanisms Include:

  • Enzyme Inhibition: this compound inhibits various enzymes including protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling pathways .
  • Receptor Interaction: The compound may also influence receptor-mediated pathways through its binding affinity.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens.
  • Anticancer Potential: Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways.
  • Cardiovascular Effects: Some derivatives of pyridazine have shown positive inotropic effects and the ability to enhance calcium sensitivity in cardiac tissues .

Table 1: Summary of Biological Activities and Potencies

Activity TypeDescriptionIC50 (μM)Reference
PTP1B InhibitionNon-competitive inhibitor5.6
AntimicrobialBroad-spectrum activityVaries
AnticancerInduces apoptosis in cancer cell linesVaries
CardiovascularEnhances calcium sensitivityVaries

Case Study: Anticancer Activity

A study conducted on various pyridazine derivatives demonstrated significant anticancer activity against human cancer cell lines. The derivatives were found to induce cell cycle arrest and apoptosis through the activation of caspase pathways. This highlights the potential for this compound in developing novel cancer therapies .

Case Study: Enzyme Inhibition

The inhibition of PTP1B by pyridazine derivatives was explored in vitro. These compounds showed a low micromolar range of potency and were reversible non-competitive inhibitors. The selectivity for PTP1B over other phosphatases suggests a promising avenue for treating metabolic disorders such as diabetes .

Q & A

Basic: What are the common synthetic routes for pyridazine-3,4,5,6-tetramine derivatives, and how are they optimized for yield and purity?

Methodological Answer:
Pyridazine derivatives are typically synthesized via multi-step reactions involving condensation, nucleophilic substitution, and cross-coupling. For example:

  • Core Formation : Condensation of hydrazine with diketones or dicarbonyl precursors under reflux conditions forms the pyridazine ring .
  • Substituent Introduction : Halogenated intermediates (e.g., chloropyridazines) undergo nucleophilic substitution with thiols, amines, or aryl groups. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used for aryl attachments .
  • Optimization : Reaction conditions (temperature, catalysts like Pd(PPh₃)₄) and purification methods (column chromatography, recrystallization) are critical for yield and purity. For instance, fine-tuning base strength in substitution reactions minimizes side products .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR resolve substituent positions and ring conformation. For example, dihedral angles between pyridazine and benzene rings (e.g., 62.17°) are determined via coupling constants .
  • X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., C–H⋯O interactions) and molecular packing. This is critical for validating computational models .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl, carbonyl) through vibrational modes .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

Methodological Answer:

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances corrosion inhibition by increasing adsorption energy . In medicinal chemistry, fluorobenzylthio groups improve anticancer activity by altering lipophilicity and target binding .
  • Ring Modifications : Adding piperazine or morpholine rings improves selectivity for enzymes (e.g., NCX inhibitors in cardiovascular research) .
  • Data-Driven SAR : Comparative tables (e.g., similarity indices for pyridazine analogs) highlight substituent effects on activity .

Advanced: What computational approaches are employed to predict the electronic and adsorption properties of this compound derivatives in corrosion inhibition studies?

Methodological Answer:

  • Quantum Chemical Calculations : Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to assess electron donation/back-donation capabilities. For example, pyridazine rings interact with steel surfaces via chemisorption .
  • Molecular Dynamics (MD) : Simulates adsorption isotherms (e.g., Langmuir/Temkin models) to validate experimental data on inhibitor efficiency .
  • Machine Learning : NLP-inspired models (e.g., fine-tuned BERT) predict Hansen solubility parameters (HSPs) to optimize solvent selection .

Advanced: How can researchers resolve discrepancies between in vitro biological activity data and computational predictions for pyridazine derivatives?

Methodological Answer:

  • Cross-Validation : Replicate assays across cell lines (e.g., cancer vs. normal cells) to confirm activity trends. For instance, cytotoxicity discrepancies may arise from metabolic differences .
  • Solvent Effects : Adjust solvent polarity (e.g., DMSO vs. aqueous buffers) to align in vitro results with computational solubility predictions .
  • Parameter Refinement : Recalibrate computational models using experimental adsorption energies or binding affinities .

Basic: What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Cell Line Selection : Use target-specific lines (e.g., HCT-116 for anticancer studies) and include controls for baseline cytotoxicity .
  • Dose-Response Curves : Determine IC50 values using serial dilutions. For example, pyridazine-carboxylic acid derivatives show dose-dependent inhibition of cancer cell proliferation .
  • Assay Validation : Confirm results with orthogonal methods (e.g., Western blot for protein targets) .

Advanced: What strategies are effective in enhancing the solubility and bioavailability of this compound derivatives without compromising activity?

Methodological Answer:

  • Polar Group Introduction : Adding carboxylic acid (e.g., 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylic acid) improves aqueous solubility .
  • Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) for enhanced membrane permeability, with enzymatic cleavage in vivo .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to stabilize amorphous phases and increase dissolution rates .

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